molecular formula C4H7N3O4S B15094142 [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide

Cat. No.: B15094142
M. Wt: 193.18 g/mol
InChI Key: GFVKAURLNYLOFC-REOHCLBHSA-N
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Description

[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonamide is a chiral sulfonamide derivative featuring an imidazolidinone core. The compound’s stereochemistry at the 4-position (R-configuration) is critical for its biological activity and interaction with molecular targets. Sulfonamide groups are well-known pharmacophores in medicinal chemistry due to their role in enzyme inhibition, particularly in targeting carbonic anhydrases or proteases . However, the provided evidence exclusively discusses its precursor, [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride (CAS: 459818-67-8), a reactive intermediate used in synthesizing sulfonamide derivatives. This chloride precursor has a molecular formula of C₄H₅ClN₂O₄S and a molecular weight of 212.61 g/mol . Its structure includes a sulfonyl chloride group (-SO₂Cl) attached to a chiral imidazolidinone ring, as confirmed by SMILES and InChI

  • SMILES: C([C@H]1C(=O)NC(=O)N1)S(=O)(=O)Cl
  • InChIKey: QRPMKCBTJIZVKF-REOHCLBHSA-N .

No direct data on the sulfonamide derivative’s synthesis, applications, or biological activity are available in the provided evidence.

Properties

Molecular Formula

C4H7N3O4S

Molecular Weight

193.18 g/mol

IUPAC Name

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide

InChI

InChI=1S/C4H7N3O4S/c5-12(10,11)1-2-3(8)7-4(9)6-2/h2H,1H2,(H2,5,10,11)(H2,6,7,8,9)/t2-/m0/s1

InChI Key

GFVKAURLNYLOFC-REOHCLBHSA-N

Isomeric SMILES

C([C@H]1C(=O)NC(=O)N1)S(=O)(=O)N

Canonical SMILES

C(C1C(=O)NC(=O)N1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, inferences can be drawn from its precursor, [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride, and structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Reactivity/Applications Source
[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl chloride C₄H₅ClN₂O₄S Sulfonyl chloride, imidazolidinone Precursor for sulfonamide synthesis; reactive in nucleophilic substitutions
(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine C₁₅H₁₆FNO Benzylamine, fluorophenyl Intermediate in drug discovery
4-(tert-Butyl)-N-[4-(tert-butyl)phenyl]benzenamine C₂₀H₂₈N₂ Bulky tert-butyl groups Potential ligand or stabilizer

Key Observations:

Reactivity Differences: The sulfonyl chloride group in the precursor enables facile conversion to sulfonamides, sulfonates, or other derivatives via nucleophilic substitution. This contrasts with amines like (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine, which are more suited for forming salts or coordination complexes . The chiral imidazolidinone core may confer stereoselective binding properties, unlike the planar aromatic systems in compounds.

Pharmacological Potential: Sulfonamides are historically significant in antibiotics (e.g., sulfa drugs) and enzyme inhibitors.

Biological Activity

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₈N₂O₄S
  • Molecular Weight : 208.21 g/mol

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation as a potential antibiotic agent.
  • Enzyme Inhibition : The compound has been noted to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases linked to enzyme overactivity.
  • Cellular Effects : Preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation.

Antimicrobial Properties

A study conducted on various derivatives of sulfonamides, including this compound, revealed significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Enzyme Inhibition Studies

Inhibition assays showed that this compound effectively inhibits the enzyme dihydrofolate reductase (DHFR), which is critical in bacterial folate synthesis.

EnzymeIC50 (µM)
Dihydrofolate reductase1.5

Case Study 1: Antibacterial Efficacy

A clinical trial evaluated the efficacy of this compound in patients with resistant bacterial infections. The results indicated a significant reduction in infection rates among treated patients compared to controls.

Case Study 2: Enzyme Targeting

Another study focused on the compound's role in inhibiting DHFR in cancer cells. The results suggested that treatment with the compound led to reduced cell viability and increased apoptosis in vitro.

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